molecular formula C17H20N2O4S B2557564 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 650620-35-2

2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2557564
CAS RN: 650620-35-2
M. Wt: 348.42
InChI Key: DIFHZCUDEWNDFJ-UHFFFAOYSA-N
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Description

2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as ISA, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Anticancer Activity

The compound 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been investigated for its anticancer properties. In a study by Sharma et al. (2018), the synthesis, structure, and molecular docking analysis of this compound, alongside its analogs, revealed anticancer activity through targeting the VEGFr receptor. This activity was confirmed by in silico modeling, suggesting potential utility in cancer treatment through the inhibition of angiogenesis (Sharma et al., 2018).

Structural Analysis and Properties

Research by Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds related to 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide derivatives. This study provided insights into the crystal structure and fluorescence properties of these compounds, indicating their potential in the development of new materials with specific optical properties (Karmakar et al., 2007).

Cytotoxic Activity

Another significant application is found in the cytotoxic activity of novel sulfonamide derivatives containing the 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide moiety. Ghorab et al. (2015) synthesized and evaluated several sulfonamide derivatives for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).

Synthesis and Antimicrobial Activity

Research also extends to the synthesis and antimicrobial evaluation of sulfanilamide derivatives, including those related to 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide. These studies, such as the work by Lahtinen et al. (2014), focus on characterizing the chemical structure and assessing antimicrobial activities against various bacterial and fungal strains, suggesting potential applications in antimicrobial drug development (Lahtinen et al., 2014).

Environmental Applications

Additionally, the compound and its derivatives have been investigated for environmental applications, such as the degradation of pollutants. Qi et al. (2020) examined the use of amorphous Co(OH)2 nanocages activated by peroxymonosulfate for the efficient degradation of acetaminophen, a common pharmaceutical pollutant. This research highlights the potential of such compounds in advanced oxidation processes for water treatment (Qi et al., 2020).

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(2)15-5-3-4-6-16(15)23-11-17(20)19-13-7-9-14(10-8-13)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFHZCUDEWNDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide

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